![molecular formula C27H31N3O6 B14004367 (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] CAS No. 17683-82-8](/img/structure/B14004367.png)
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is a synthetic organic compound with the molecular formula C27H31N3O6 and a molecular weight of 493.56 g/mol . This compound is characterized by its complex structure, which includes benzyl, imino, diethane, and methoxyphenyl carbamate groups. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] typically involves multiple steps, including the protection of functional groups, halogen exchange reactions, and coupling reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require specific solvents and ligands to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of column chromatography for purification is common, although it can be challenging due to the formation of by-products . The reaction conditions are optimized to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its extensive range of therapeutic applications, including anti-inflammatory and anticancer activities.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate] is unique due to its complex structure and diverse chemical reactivity. Unlike simpler compounds, it offers multiple functional groups that can participate in various chemical reactions, making it a versatile reagent in research .
Properties
CAS No. |
17683-82-8 |
|---|---|
Molecular Formula |
C27H31N3O6 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[benzyl-[2-[(4-methoxyphenyl)carbamoyloxy]ethyl]amino]ethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C27H31N3O6/c1-33-24-12-8-22(9-13-24)28-26(31)35-18-16-30(20-21-6-4-3-5-7-21)17-19-36-27(32)29-23-10-14-25(34-2)15-11-23/h3-15H,16-20H2,1-2H3,(H,28,31)(H,29,32) |
InChI Key |
ICGDTITYHZLVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN(CCOC(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


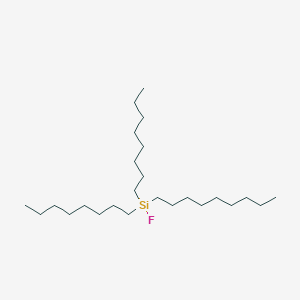
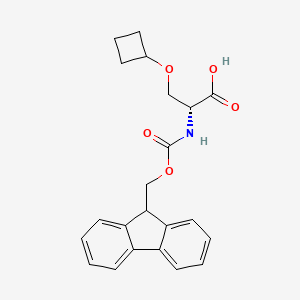

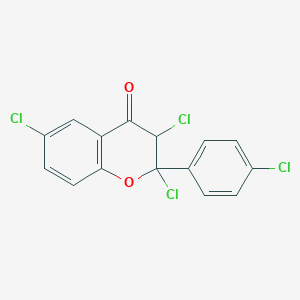
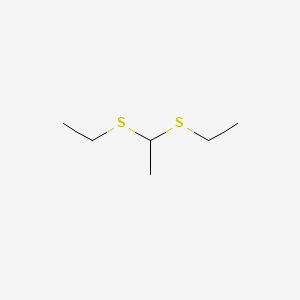
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)
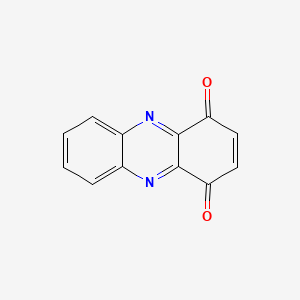

![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![methyl N-[4-(3,4-dimethoxy-2-phenylmethoxyphenyl)-6-formyl-5-methylpyridin-3-yl]carbamate](/img/structure/B14004325.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)
![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
